4-Boc-4,7-diazaspiro[2.5]octane
Overview
Description
4-Boc-4,7-diazaspiro[2.5]octane, also known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-4,7-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the starting material. The process involves several reaction steps, including cyclization and protection reactions, to form the final spirocyclic structure . The reaction conditions often require specific reagents such as diphenyl azide phosphate and N,N-diisopropylethylamine, which are used to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. The final product is typically purified using techniques like recrystallization or chromatography to ensure it meets the required specifications for further use .
Chemical Reactions Analysis
Types of Reactions
4-Boc-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups.
Hydrolysis: The Boc group can be removed through hydrolysis, resulting in the formation of the free amine.
Coupling Reactions: It can be used in coupling reactions, such as the Chan-Lam coupling, to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Acyl Chlorides: Used in substitution reactions to form amides.
Acids and Bases: Employed in hydrolysis reactions to remove the Boc group.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound results in the formation of 4,7-diazaspiro[2.5]octane, while coupling reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
4-Boc-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is employed in the development of new materials with unique properties, such as spirocyclic polymers.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, enabling the creation of new chemical entities for research and development.
Mechanism of Action
The mechanism of action of 4-Boc-4,7-diazaspiro[2.5]octane is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to create molecules that do. The Boc group serves as a protecting group for the amine functionality, allowing for selective reactions to occur at other sites of the molecule. Once the desired transformations are complete, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane: The parent compound without the Boc protecting group.
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A similar compound with a carboxylate group at a different position.
4,7-Diazaspiro[2.5]octane dihydrochloride: The hydrochloride salt form of the parent compound.
Uniqueness
4-Boc-4,7-diazaspiro[2.5]octane is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with high precision .
Biological Activity
4-Boc-4,7-diazaspiro[2.5]octane is a bicyclic compound characterized by its unique spiro structure, which includes two nitrogen atoms in its framework. With the molecular formula and a molecular weight of approximately 212.29 g/mol, this compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate.
The primary role of this compound is as a synthetic intermediate in the development of various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amine functionalities, allowing selective reactions to occur at other sites on the molecule. Once desired transformations are completed, the Boc group can be removed to expose the free amine, which can participate in further reactions .
Biological Activity
While this compound itself does not exhibit significant biological activity, it serves as a precursor for compounds that do. Its structure suggests potential interactions with biological targets, particularly in the central nervous system and drug discovery efforts aimed at treating various conditions . Notably, it has been identified as a candidate for synthesizing peptidomimetics , which mimic natural peptides and can exhibit improved pharmacokinetic properties .
Case Studies
- Peptidomimetics Development : Researchers have utilized this compound to create peptidomimetics targeting the angiotensin II type 1 receptor (AT1R). These compounds displayed potent and selective antagonism against AT1R, making them promising candidates for treating hypertension and heart failure .
- Inhibitors of Protein-Protein Interactions : Studies have also focused on using this compound as a core structure for designing inhibitors of critical protein-protein interactions involved in cancer progression, such as the p53-MDM2 interaction .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that can vary based on specific modifications required for different applications. A common approach includes:
- Synthesis of 1,1-diethyl cyclopropanedicarboxylate : This step often involves heating diethyl malonate with 1,2-dibromoethane in the presence of potassium carbonate and DMF under reflux conditions .
Properties and Safety
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
Boiling Point | 301.3 ± 17 °C (predicted) |
Density | 1.10 g/cm³ |
Storage Conditions | Under inert gas at 2–8 °C |
The compound must be handled with care due to its noted acute toxicity when ingested .
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYPHAMXHERHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680030 | |
Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674792-08-6 | |
Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl-4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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